N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a chlorophenoxyphenyl group, which can contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 4-chlorophenyl ether to form the chlorophenoxyphenyl intermediate. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential antimicrobial properties make it a candidate for studying bacterial and fungal inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with biological targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The chlorophenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: A halogenated salicylanilide with similar antimicrobial properties.
Difenoconazole: A triazole fungicide with a chlorophenoxy group, used in agriculture.
CTS-1027: A compound with a chlorophenoxy group, studied for its potential in treating hepatitis C.
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a nitrofuran moiety and a chlorophenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to generate ROS and its structural features contribute to its potential as an antimicrobial agent, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-11-1-5-13(6-2-11)24-14-7-3-12(4-8-14)19-17(21)15-9-10-16(25-15)20(22)23/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUILUFAAXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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